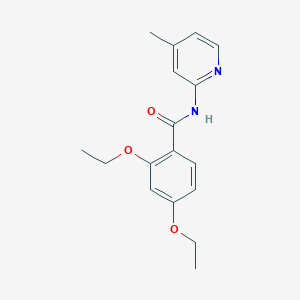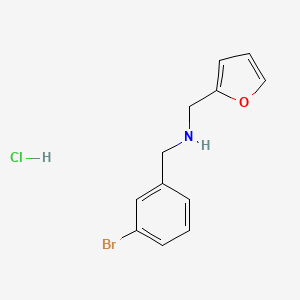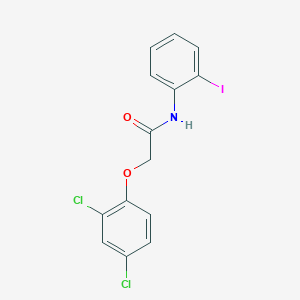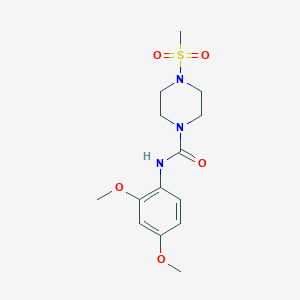![molecular formula C22H29N3O B5330253 N-cyclopentyl-2-[4-(1-naphthylmethyl)-1-piperazinyl]acetamide](/img/structure/B5330253.png)
N-cyclopentyl-2-[4-(1-naphthylmethyl)-1-piperazinyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopentyl-2-[4-(1-naphthylmethyl)-1-piperazinyl]acetamide, commonly known as CPP-115, is a compound that belongs to the class of piperazine derivatives. CPP-115 is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which is responsible for the breakdown of GABA in the brain. GABA is the major inhibitory neurotransmitter in the brain, and its dysfunction has been implicated in several neurological disorders.
Mechanism of Action
CPP-115 works by inhibiting the enzyme N-cyclopentyl-2-[4-(1-naphthylmethyl)-1-piperazinyl]acetamide transaminase, which is responsible for the breakdown of N-cyclopentyl-2-[4-(1-naphthylmethyl)-1-piperazinyl]acetamide in the brain. By inhibiting this enzyme, CPP-115 increases the levels of N-cyclopentyl-2-[4-(1-naphthylmethyl)-1-piperazinyl]acetamide in the brain, leading to increased inhibitory neurotransmission and a reduction in seizure activity.
Biochemical and Physiological Effects:
CPP-115 has been shown to increase N-cyclopentyl-2-[4-(1-naphthylmethyl)-1-piperazinyl]acetamide levels in the brain, leading to increased inhibitory neurotransmission. Additionally, CPP-115 has been shown to have anxiolytic effects and reduce cocaine-seeking behavior in animal models.
Advantages and Limitations for Lab Experiments
One of the major advantages of CPP-115 is its selectivity for N-cyclopentyl-2-[4-(1-naphthylmethyl)-1-piperazinyl]acetamide transaminase, which reduces the likelihood of off-target effects. Additionally, CPP-115 has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, one limitation of CPP-115 is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several future directions for research on CPP-115. One area of interest is the potential therapeutic applications of CPP-115 in other neurological disorders, such as Parkinson's disease and schizophrenia. Additionally, there is interest in developing more potent and selective inhibitors of N-cyclopentyl-2-[4-(1-naphthylmethyl)-1-piperazinyl]acetamide transaminase, which could have improved therapeutic efficacy and reduced side effects. Finally, there is interest in developing alternative methods of increasing N-cyclopentyl-2-[4-(1-naphthylmethyl)-1-piperazinyl]acetamide levels in the brain, such as through the use of N-cyclopentyl-2-[4-(1-naphthylmethyl)-1-piperazinyl]acetamide agonists or by modulating the expression of N-cyclopentyl-2-[4-(1-naphthylmethyl)-1-piperazinyl]acetamide-related genes.
Synthesis Methods
CPP-115 can be synthesized through a multi-step process involving the reaction of a cyclopentylamine derivative with 1-naphthylmethyl chloride, followed by the reaction of the resulting intermediate with piperazine and acetic anhydride. The final product is obtained through purification by column chromatography.
Scientific Research Applications
CPP-115 has been extensively studied for its potential therapeutic applications in several neurological disorders, including epilepsy, addiction, and anxiety. CPP-115 has been shown to increase N-cyclopentyl-2-[4-(1-naphthylmethyl)-1-piperazinyl]acetamide levels in the brain, leading to a reduction in seizure activity in animal models of epilepsy. Additionally, CPP-115 has been shown to reduce cocaine-seeking behavior in rats, suggesting its potential as a treatment for addiction. CPP-115 has also been shown to have anxiolytic effects in animal models of anxiety.
properties
IUPAC Name |
N-cyclopentyl-2-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O/c26-22(23-20-9-2-3-10-20)17-25-14-12-24(13-15-25)16-19-8-5-7-18-6-1-4-11-21(18)19/h1,4-8,11,20H,2-3,9-10,12-17H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHQGMHHIEKPVQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CN2CCN(CC2)CC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4-fluorobenzyl)-3-isopropyl-1-[(5-methyl-1H-pyrazol-1-yl)acetyl]-1,4-diazepan-5-one](/img/structure/B5330172.png)
![N-cyclohexyl-2-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3-furamide](/img/structure/B5330177.png)
![4-[4-(allyloxy)-3-methylbenzoyl]-5-(2-fluorophenyl)-3-hydroxy-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5330183.png)


![3-chloro-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzamide](/img/structure/B5330224.png)
![5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]-N-(tetrahydro-2H-pyran-3-ylmethyl)pyridin-2-amine](/img/structure/B5330231.png)
![3-({5-[1-(1,3-dihydro-2-benzofuran-5-yl)-1H-imidazol-2-yl]-2-furyl}thio)-4-methyl-4H-1,2,4-triazole](/img/structure/B5330232.png)
![ethyl 4-{[N-(2-thienylcarbonyl)glycyl]amino}benzoate](/img/structure/B5330233.png)


![ethyl 1-[3-(2-chlorophenyl)-2-phenylacryloyl]-4-piperidinecarboxylate](/img/structure/B5330260.png)
![1,3-benzodioxol-5-yl[1-(6-methyl-2-propylpyrimidin-4-yl)piperidin-3-yl]methanone](/img/structure/B5330262.png)
amino]-1-piperidinyl}-6-methyl-2-pyrimidinamine](/img/structure/B5330269.png)